molecular formula C12H17NO2S B4625084 N-(3-methoxypropyl)-2-(methylthio)benzamide

N-(3-methoxypropyl)-2-(methylthio)benzamide

Cat. No. B4625084
M. Wt: 239.34 g/mol
InChI Key: LUFWHXSJPUVCJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-methoxypropyl)-2-(methylthio)benzamide and related compounds typically involves multi-step chemical reactions, utilizing various starting materials and reagents to achieve the desired molecular structure. For example, the synthesis of related benzamide derivatives often employs coupling reactions, Grignard reagents, or condensation reactions with specific catalysts to introduce the desired functional groups and molecular architecture (Demir et al., 2015).

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to elucidate the molecular structure of benzamide derivatives. These methods provide detailed insights into the crystal structure, molecular geometry, and electronic properties, such as HOMO and LUMO energies. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide molecule was analyzed to reveal its triclinic crystallization and geometric parameters closely matching those obtained from theoretical calculations (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide compounds can participate in various chemical reactions, reflecting their chemical properties and reactivity. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans, determined through DFT calculations, offer insights into the molecule's chemical reactivity. These properties are crucial for understanding how these compounds interact in chemical reactions and their potential as functional materials or pharmaceuticals (Demir et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

N-(3-methoxypropyl)-2-(methylthio)benzamide is involved in the synthesis of complex molecules, showcasing its utility in synthetic chemistry. For example, its derivatives have been utilized in enantioselective syntheses, highlighting its role in creating chiral centers critical for pharmaceutical applications. The Weinreb amide functionality, closely related to N-(3-methoxypropyl)-2-(methylthio)benzamide, serves as an essential tool in organic synthesis, facilitating the formation of various compounds by acting as an acylating agent or an aldehyde equivalent (Sivaraman Balasubramaniam & I. Aidhen, 2008).

Drug Delivery Systems

Its derivatives find applications in drug delivery systems. For instance, Poly(N-isopropyl acrylamide), a thermoresponsive polymer synthesized using related methodologies, demonstrates the potential of N-(3-methoxypropyl)-2-(methylthio)benzamide derivatives in creating smart materials for targeted drug delivery (Anthony J Convertine et al., 2004).

Materials Science

In materials science, derivatives of N-(3-methoxypropyl)-2-(methylthio)benzamide have been studied for their structural properties and potential applications in creating novel materials. A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide has been analyzed for its molecular structure, showcasing the versatility of such compounds in material design and the development of new materials with specific properties (S. Demir et al., 2015).

Corrosion Inhibition

Research has also explored the application of benzamide derivatives in corrosion inhibition, indicating the potential of N-(3-methoxypropyl)-2-(methylthio)benzamide in protecting metals from corrosion, thus extending their lifespan in industrial applications (Ankush Mishra et al., 2018).

properties

IUPAC Name

N-(3-methoxypropyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-15-9-5-8-13-12(14)10-6-3-4-7-11(10)16-2/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFWHXSJPUVCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-2-(methylthio)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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